molecular formula C10H8F2O2 B057930 (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 220352-36-3

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B057930
CAS No.: 220352-36-3
M. Wt: 198.17 g/mol
InChI Key: CSLVZAGSOJLXCT-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (DFCPA) is a cyclic organic compound with a unique combination of physical and chemical properties. It is a versatile compound that has been used in a variety of scientific research applications. It is a highly polar compound with a wide range of solubility in both organic and aqueous solvents. The compound is also stable at room temperature and is relatively easy to synthesize.

Scientific Research Applications

  • Enzymatic Process for Ticagrelor Synthesis : A key intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, is derived using a ketoreductase (KRED) enzyme. This enzymatic process, which leads to the production of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, is noted for its high conversion efficiency and environmental sustainability (Guo et al., 2017).

  • Stereoselective Synthesis in Dipeptides : The stereoselective synthesis of (1R,2R)- and (1S,2S)-trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, including its incorporation into dipeptides, has been achieved. This synthesis is key for developing novel trans-β-ACC derivatives (Meiresonne et al., 2012).

  • Biocatalytic Synthesis for Pharmaceutical Intermediates : Engineered enzymes have been developed to synthesize cyclopropane precursors to pharmaceuticals like Ticagrelor. The process demonstrates high diastereoselectivity and enantioselectivity, which is significant for producing pharmaceutical intermediates like (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate (Hernandez et al., 2016).

  • Resolution of Constrained Cyclopropane Analogue : Enantiomerically pure cyclopropanecarboxylic acids have been prepared through high-performance liquid chromatography (HPLC) resolution, demonstrating a complete stereoselectivity of the cyclopropanation process. This is relevant for the preparation of compounds on a multigram scale (Jiménez et al., 2001).

  • Synthesis and Study of Cyclopropane Amino Acids : The synthesis of cyclopropane amino acids, which are analogues of plant growth hormone precursors, has been achieved. This is significant for use in affinity purification techniques and antibody generation (Pirrung et al., 1989).

  • Hydrolytic Resolution in Ticagrelor Synthesis : An efficient hydrolytic resolution process for the preparation of (1R,2R)-DFPCPCA, an intermediate in Ticagrelor synthesis, has been developed using immobilized Candida antarctica lipase B (CALB). This process demonstrates significant improvements in enzyme activity and enantioselectivity (Wang et al., 2019).

Properties

IUPAC Name

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLVZAGSOJLXCT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431457
Record name (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220352-36-3
Record name (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.